1H-imidazo[4,5-f][2,1,3]benzothiadiazole
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Overview
Description
1H-imidazo[4,5-f][2,1,3]benzothiadiazole: is a heterocyclic compound that features a fused ring system combining an imidazole ring and a benzothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazo[4,5-f][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization with formic acid . Another approach includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-imidazo[4,5-f][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-imidazo[4,5-f][2,1,3]benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biologically important analytes.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-f][2,1,3]benzothiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the imidazole ring.
Imidazole: Contains the imidazole ring but lacks the benzothiazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the sulfur atom present in benzothiazole.
Uniqueness
1H-imidazo[4,5-f][2,1,3]benzothiadiazole is unique due to its fused ring system that combines the properties of both imidazole and benzothiazole. This unique structure imparts distinct electronic and photophysical properties, making it valuable in various applications such as fluorescent probes and electronic materials .
Properties
CAS No. |
40557-63-9 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
1H-imidazo[4,5-f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H |
InChI Key |
GOFSAZUXDVACHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C=C3C1=NC=N3 |
Origin of Product |
United States |
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